N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide
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Overview
Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide is a complex organic compound that features a benzamide core substituted with a 4-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl group, along with a nitro group on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzylamine, 2-nitrobenzoic acid, and tetrahydrothiophene-1,1-dioxide.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Materials Science:
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The nitro group and the dioxidotetrahydrothiophenyl group are likely involved in these interactions, either through covalent bonding or non-covalent interactions like hydrogen bonding and van der Waals forces. The exact pathways would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-nitrobenzamide: Lacks the dioxidotetrahydrothiophenyl group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide: Lacks the 4-chlorobenzyl group.
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the nitro group.
Uniqueness
The presence of both the 4-chlorobenzyl and the 1,1-dioxidotetrahydrothiophen-3-yl groups, along with the nitro group, makes this compound unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-14-7-5-13(6-8-14)11-20(15-9-10-27(25,26)12-15)18(22)16-3-1-2-4-17(16)21(23)24/h1-8,15H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQRVIWSKZPBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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